molecular formula C17H19N5O2S2 B11006015 4-propyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

4-propyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Número de catálogo: B11006015
Peso molecular: 389.5 g/mol
Clave InChI: IBXZYNNRAIKRPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-propyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This hybrid molecule integrates multiple privileged medicinal chemistry scaffolds, featuring a 1,3-thiazole core substituted with a pyrrole ring and linked via a carboxamide bridge to a (Z)-configured 1,3,4-thiadiazol-2(3H)-ylidene moiety bearing a tetrahydrofuran group. This complex architecture suggests significant potential for targeting various biological systems, particularly enzyme inhibition and receptor modulation studies. The structural components, including the 1,3-thiazole and 1,3,4-thiadiazole rings, are well-documented in scientific literature for their diverse pharmacological properties and electron-rich characteristics that facilitate specific molecular interactions . Researchers investigating kinase inhibitors, antimicrobial agents, or protease modulators may find this compound particularly valuable due to its potential multi-target engagement capabilities. The presence of the tetrahydrofuran substituent enhances the molecule's three-dimensional complexity and may improve binding affinity to specific biological targets through additional hydrogen bonding interactions. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols. For specific storage conditions, handling recommendations, and available analytical data, please contact our scientific support team.

Propiedades

Fórmula molecular

C17H19N5O2S2

Peso molecular

389.5 g/mol

Nombre IUPAC

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5O2S2/c1-2-6-11-13(25-17(18-11)22-8-3-4-9-22)14(23)19-16-21-20-15(26-16)12-7-5-10-24-12/h3-4,8-9,12H,2,5-7,10H2,1H3,(H,19,21,23)

Clave InChI

IBXZYNNRAIKRPJ-UHFFFAOYSA-N

SMILES canónico

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CCCO4

Origen del producto

United States

Métodos De Preparación

Hantzsch Thiazole Synthesis

The 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is synthesized via the Hantzsch method:

  • Reagents :

    • α-Bromo-4-propyl-2-pyrrolyl ketone (A )

    • Thiourea (B )

  • Conditions : Reflux in ethanol (12 h).

Mechanism :

  • Cyclization : α-Bromo ketone reacts with thiourea to form the thiazole ring.

  • Hydrolysis : Ester intermediate hydrolyzed to carboxylic acid using LiOH/MeOH.

Yield : 65–72%.

Alternative Thiazole Formation

Copper-catalyzed oxidative coupling of aldehydes, amines, and sulfur (Scheme 4 in):

  • Reagents :

    • 3-Pyrrolecarbaldehyde (C )

    • Propylamine (D )

    • Elemental sulfur

  • Catalyst : CuI (10 mol%)

  • Conditions : O₂ atmosphere, 80°C, 24 h.

Advantages :

  • Avoids harsh halogenated reagents.

  • Yield : 58%.

1,3,4-Thiadiazole Synthesis

Thiosemicarbazide Cyclization

The tetrahydrofuran-substituted 1,3,4-thiadiazole is synthesized as follows:

  • Reagents :

    • 2-Hydrazinyltetrahydrofuran (E )

    • Carbon disulfide (CS₂)

  • Conditions :

    • Step 1 : React E with CS₂ in ethanol (reflux, 6 h).

    • Step 2 : Treat with KOH (reflux, 10 h) to form 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-amine (F ).

Yield : 70–85%.

Bromination and Functionalization

  • Bromination : Sandmeyer reaction introduces bromine at C5 using CuBr₂ (Scheme 5 in).

  • Suzuki Coupling : Attach aryl groups via Pd-catalyzed cross-coupling (if needed).

Amide Coupling

Carboxylic Acid Activation

  • Reagents :

    • 4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (G )

    • Oxalyl chloride (COCl₂)

  • Conditions : DMF catalysis, DCM, 0°C → RT (2 h).

Product : Acyl chloride (H ).

Amide Bond Formation

  • Reagents :

    • Acyl chloride (H )

    • 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-amine (F )

    • Triethylamine (TEA)

  • Conditions : DCM, 0°C → RT, 12 h.

Workup :

  • Extract with NaHCO₃ and brine.

  • Purify via column chromatography (hexane/EtOAc).

Yield : 42–48%.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring correct substitution on thiazole and thiadiazole rings.

  • Stereochemistry : Retention of Z-configuration in thiadiazole-ylidene group.

  • Purification : Silica gel chromatography critical for isolating the final product.

Spectral Validation

  • ¹H NMR :

    • Thiazole H: δ 7.55–7.12 (pyrrole protons).

    • Tetrahydrofuran H: δ 4.93 (OCH₂).

  • IR :

    • Carboxamide C=O: 1685 cm⁻¹.

    • Thiadiazole C=N: 1553 cm⁻¹.

Comparative Analysis of Methods

Step Method Yield Conditions Reference
Thiazole formationHantzsch synthesis65–72%Ethanol, reflux
Thiadiazole synthesisThiosemicarbazide cyclization70–85%KOH, CS₂, reflux
Amide couplingAcyl chloride + amine42–48%DCM, TEA, 0°C → RT

Análisis De Reacciones Químicas

Tipos de reacciones

4-propil-2-(1H-pirrol-1-il)-N-[(2Z)-5-(tetrahidrofurano-2-il)-1,3,4-tiadiazol-2(3H)-ilideno]-1,3-tiazol-5-carboxamida puede experimentar varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son fundamentales para lograr los productos deseados.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría conducir a la formación de alcoholes o aminas.

Aplicaciones Científicas De Investigación

4-propil-2-(1H-pirrol-1-il)-N-[(2Z)-5-(tetrahidrofurano-2-il)-1,3,4-tiadiazol-2(3H)-ilideno]-1,3-tiazol-5-carboxamida tiene varias aplicaciones de investigación científica:

    Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

    Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

    Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 4-propil-2-(1H-pirrol-1-il)-N-[(2Z)-5-(tetrahidrofurano-2-il)-1,3,4-tiadiazol-2(3H)-ilideno]-1,3-tiazol-5-carboxamida implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound shares a thiazole-thiadiazole-carboxamide backbone with analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
Target Compound C₁₈H₁₉N₅O₂S₂ 417.5 g/mol 4-propyl (thiazole), tetrahydrofuran-2-yl (thiadiazole) Enhanced lipophilicity and stereochemical complexity compared to phenyl/ethyl analogs
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide C₁₈H₁₅N₅OS₂ 381.5 g/mol 4-phenyl (thiazole), 5-ethyl (thiadiazole) Higher aromaticity may reduce solubility; ethyl group lowers steric hindrance
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea C₂₄H₂₂N₆O₂S₂ 514.6 g/mol Thiourea linker, pyrazole-phenoxy group Thiourea may enhance hydrogen bonding but reduce metabolic stability

Functional Group Analysis

  • However, this could also increase conformational rigidity, affecting binding to flexible biological targets. The ethyl group in the analog (C₁₈H₁₅N₅OS₂) may confer faster metabolic clearance due to reduced steric bulk compared to the tetrahydrofuran group .
  • Thiazole Substituents :

    • The 4-propyl group in the target compound likely enhances membrane permeability relative to the 4-phenyl group in the analog, as alkyl chains are less polar than aromatic rings.
    • Both compounds retain the 1H-pyrrol-1-yl group at position 2, which may contribute to π-π stacking interactions in target binding .
  • Linker Variations :

    • The thiourea linker in provides additional hydrogen-bonding capacity but is prone to hydrolysis, unlike the stable carboxamide linker in the target compound .

Research Findings and Hypothetical Implications

  • Synthetic Accessibility : The tetrahydrofuran substituent in the target compound may require multi-step synthesis, including ring-forming reactions, compared to simpler alkyl/aryl substitutions in analogs .
  • Bioactivity Predictions :
    • The propyl-tetrahydrofuran combination could optimize logP values for blood-brain barrier penetration, making it a candidate for central nervous system targets.
    • The analog with a phenyl group (C₁₈H₁₅N₅OS₂) might exhibit stronger binding to aromatic-rich enzyme active sites, such as tyrosine kinases .

Actividad Biológica

The compound 4-propyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a novel derivative belonging to the class of thiazole and thiadiazole compounds. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂S₂
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : 4-propyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Thiadiazole MoietyEnhances pharmacological properties
Pyrrole GroupImparts unique electronic characteristics
Tetrahydrofuran SubstituentImproves solubility and bioavailability

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, a study indicated that compounds similar to the one showed IC50 values in the low micromolar range against various cancer cell lines such as HCT116 (human colon cancer) and MCF7 (breast cancer) .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
4-propyl derivativeHCT1165.0Induction of apoptosis
Similar thiadiazole derivativeMCF78.0Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies focusing on related thiadiazole compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
4-propyl derivativeE. coli1532 µg/mL
Similar thiadiazole derivativeS. aureus1816 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring cytokine release in activated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Thiadiazole Derivatives in Cancer Therapy

A study published in Pharmaceutical Research highlighted a series of thiadiazole derivatives that exhibited potent anticancer activity through apoptosis induction mechanisms. The findings suggest that structural modifications can enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Research conducted on thiadiazole derivatives demonstrated their effectiveness against antibiotic-resistant strains of bacteria. The study emphasized the need for further exploration into their mechanisms to develop new antimicrobial agents .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step routes, including cyclization of thiadiazole-thiazole hybrids and condensation reactions. Key steps include:

  • Thiadiazole formation : Reacting thioamides with α-haloketones under reflux in polar solvents (e.g., DMF or ethanol) to form the 1,3,4-thiadiazole core .
  • Carboxamide coupling : Using carbodiimide-based coupling reagents (e.g., DCC/DMAP) to attach the tetrahydrofuran-thiadiazole moiety to the thiazole-pyrrole scaffold .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .
    Critical conditions : Temperature (reflux at 80–110°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yield (60–85%) .

Advanced: How can conflicting synthetic yields from similar compounds guide optimization for this molecule?

Discrepancies in yields for analogs (e.g., 60% vs. 85%) often arise from:

  • Solvent choice : Polar aprotic solvents (DMF) improve solubility of intermediates but may hydrolyze sensitive groups .
  • Catalyst load : Excess K₂CO₃ (1.2 eq.) enhances cyclization but risks side reactions with acidic protons .
  • Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours conventional) and improves purity (95% vs. 80%) .
    Recommendation : Use a hybrid approach—microwave-assisted cyclization followed by low-temperature coupling—to balance efficiency and selectivity .

Basic: Which spectroscopic techniques are essential for structural validation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrole NH at δ 10.2–11.5 ppm, thiadiazole C=O at δ 165–170 ppm) .
  • HPLC-MS : Confirms molecular weight (calculated ~450 g/mol) and purity (>95%) .
  • FTIR : Identifies carbonyl stretches (1680–1700 cm⁻¹) and C-S bonds (640–680 cm⁻¹) .

Advanced: How can computational modeling predict bioactivity and binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase ATP-binding pockets). Analog studies show thiazole-thiadiazole hybrids form hydrogen bonds with Asp86 and hydrophobic interactions with Leu49 .
  • DFT calculations : Predict electron density distribution; the tetrahydrofuran ring’s oxygen may enhance solubility and π-stacking .
    Validation : Compare docking scores (e.g., -9.2 kcal/mol vs. -7.5 kcal/mol for inactive analogs) with in vitro assays to prioritize synthesis .

Basic: What in vitro assays are recommended for initial biological screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM in active analogs) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies (e.g., IC₅₀ variability) may stem from:

  • Assay conditions : Serum-free vs. serum-containing media alter compound stability .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) responsiveness .
    Mitigation : Standardize protocols (e.g., 48-hour exposure, 10% FBS) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Basic: What structural features contribute to its potential bioactivity?

  • Thiazole-thiadiazole core : Enhances π-π stacking with protein aromatic residues .
  • Tetrahydrofuran moiety : Improves solubility and membrane permeability .
  • Pyrrole group : Facilitates hydrogen bonding with target active sites .

Advanced: What strategies optimize solubility and bioavailability?

  • Prodrug design : Introduce ester groups at the carboxamide for hydrolytic activation in vivo .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion (tested in analogs with 3x bioavailability improvement) .

Basic: How to assess purity and stability during storage?

  • HPLC-DAD : Monitor degradation products (e.g., hydrolysis of thiadiazole ring) .
  • Elemental analysis : Confirm C, H, N, S content within 0.4% of theoretical values .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; >90% purity indicates robustness .

Advanced: How to address synthetic scalability challenges for in vivo studies?

  • Continuous flow reactors : Improve yield consistency (±2% batch-to-batch vs. ±10% flask reactions) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.